5-Amino-4-bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one
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Overview
Description
5-Amino-4-bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with amino, bromo, and fluorophenyl groups. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one typically involves multi-step reactions starting from commercially available precursors
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could involve the conversion of the bromo group to a hydrogen or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators, making them of interest in drug discovery and development.
Medicine
In medicine, derivatives of pyridazine compounds have shown promise in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
Industrially, such compounds might be used in the development of new agrochemicals or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for 5-Amino-4-bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-bromo-2-phenylpyridazin-3(2H)-one: Lacks the fluorine substituent, which might affect its biological activity.
5-Amino-4-chloro-2-(4-fluorophenyl)pyridazin-3(2H)-one: Substitution of bromine with chlorine could lead to different reactivity and properties.
5-Amino-4-bromo-2-(4-methylphenyl)pyridazin-3(2H)-one: The presence of a methyl group instead of fluorine might influence its chemical behavior and biological effects.
Uniqueness
The presence of the fluorophenyl group in 5-Amino-4-bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one could impart unique properties, such as increased lipophilicity or altered electronic characteristics, which might enhance its biological activity or selectivity.
Properties
CAS No. |
52391-95-4 |
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Molecular Formula |
C10H7BrFN3O |
Molecular Weight |
284.08 g/mol |
IUPAC Name |
5-amino-4-bromo-2-(4-fluorophenyl)pyridazin-3-one |
InChI |
InChI=1S/C10H7BrFN3O/c11-9-8(13)5-14-15(10(9)16)7-3-1-6(12)2-4-7/h1-5H,13H2 |
InChI Key |
RKSLTDVBRWXAOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C=N2)N)Br)F |
Origin of Product |
United States |
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